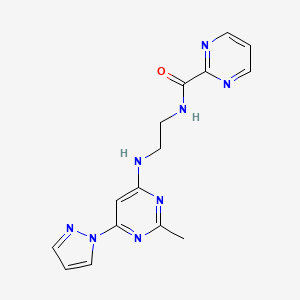
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C15H16N8O and its molecular weight is 324.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Molecular Formula : C₁₉H₂₂N₈O₂
- Molecular Weight : 394.4 g/mol
- CAS Number : 1797081-63-0
This structure comprises a pyrimidine ring linked to a pyrazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in critical cellular pathways. Research indicates that it may inhibit endoplasmic reticulum stress and apoptosis pathways by modulating proteins such as ATF4 and NF-kB. This interaction leads to decreased expression of inflammatory cytokines and stress markers, making it a candidate for neuroprotective applications .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole and pyrimidine derivatives, including the compound . Notable findings include:
- Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer). For example, related compounds in this class exhibited IC₅₀ values ranging from 3.79 µM to 42.30 µM against these cell lines .
Neuroprotective Effects
In addition to anticancer properties, this compound exhibits potential neuroprotective effects. It has been studied for its ability to reduce neuroinflammation and protect neuronal cells from apoptosis, which is crucial in the context of neurodegenerative diseases .
Study on Neuroprotective Properties
A recent study investigated the neuroprotective effects of similar compounds derived from pyrazole and pyrimidine. Results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative conditions.
Antitumor Activity Assessment
Another study focused on the antitumor activity of related pyrazole-pyrimidine compounds demonstrated that these compounds inhibited cell proliferation effectively. The research highlighted their potential as leads for developing targeted cancer therapies, particularly against RET-gene-fusion driven tumors .
特性
IUPAC Name |
N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O/c1-11-21-12(10-13(22-11)23-9-3-6-20-23)16-7-8-19-15(24)14-17-4-2-5-18-14/h2-6,9-10H,7-8H2,1H3,(H,19,24)(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANUHJQSTBMYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














